molecular formula C10H9Cl2NO3 B3291106 Methyl 2-acetamido-4,5-dichlorobenzoate CAS No. 869550-60-7

Methyl 2-acetamido-4,5-dichlorobenzoate

Cat. No.: B3291106
CAS No.: 869550-60-7
M. Wt: 262.09 g/mol
InChI Key: PZCIJZMWEYFEFQ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4,5-dichlorobenzoate is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . It is a derivative of benzoic acid and is characterized by the presence of acetamido and dichloro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,5-dichlorobenzoate typically involves the acylation of 2-amino-4,5-dichlorobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:

  • Acylation: : [ \text{2-amino-4,5-dichlorobenzoic acid} + \text{acetic anhydride} \rightarrow \text{2-acetamido-4,5-dichlorobenzoic acid} ]

  • Esterification: : [ \text{2-acetamido-4,5-dichlorobenzoic acid} + \text{methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-acetamido-4,5-dichlorobenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 2-acetamido-4,5-dichlorobenzoate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the dichloro substituents may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-5-chlorobenzoate
  • Methyl 2-acetamido-3,4-dichlorobenzoate
  • Methyl 2-acetamido-4-chlorobenzoate

Uniqueness

Methyl 2-acetamido-4,5-dichlorobenzoate is unique due to the specific positioning of the dichloro substituents, which can influence its reactivity and binding properties. This distinct structure may result in different biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

methyl 2-acetamido-4,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-4-8(12)7(11)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCIJZMWEYFEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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